2-Methoxyphenyl isocyanate

Overview

Description

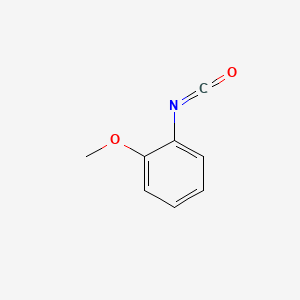

2-Methoxyphenyl isocyanate (CAS# 700-87-8) is an aromatic isocyanate with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It features a methoxy (–OCH₃) substituent at the ortho position of the phenyl ring and a reactive isocyanate (–NCO) group. This compound is also known as 2-isocyanatoanisole or 2-anisylisocyanate and is used in synthesizing ureas, carbamates, and heterocyclic compounds like benzoxazolones .

Spectroscopic studies (IR and Raman) reveal three stable conformers due to the rotation of the –NCO group relative to the methoxy-substituted phenyl ring. The methoxy group’s asymmetric deformation modes are IR-active, while symmetric modes are Raman-active, with stretching frequencies in the 2900–2800 cm⁻¹ range . Its reactivity is influenced by the electron-donating methoxy group, which moderates electrophilicity compared to unsubstituted phenyl isocyanates.

Mechanism of Action

Target of Action

The primary target of 2-Methoxyphenyl isocyanate are organic amines . Organic amines play a crucial role in a variety of biological processes, including neurotransmission and the regulation of physiological pH.

Mode of Action

This compound interacts with its targets (organic amines) through a process known as carbamate bond mediated cappings . This process involves the formation of a chemically stable urea linkage, which is employed for the protection/deprotection of amino groups .

Pharmacokinetics

The compound’s ability to form stable urea linkages suggests that it may have significant bioavailability, as these linkages are resistant to degradation under a variety of conditions .

Result of Action

The primary result of this compound’s action is the protection of amino groups through the formation of stable urea linkages . This can be particularly useful in chemical synthesis, where protecting groups are often used to prevent certain functional groups from reacting.

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water. The urea linkages formed by the compound are stable under acidic, alkaline, and aqueous conditions , which suggests that the compound’s action, efficacy, and stability are relatively robust to changes in the environment.

Biochemical Analysis

Biochemical Properties

2-Methoxyphenyl isocyanate plays a significant role in biochemical reactions due to its ability to form stable urea linkages. These linkages are particularly useful in the protection and deprotection of amino groups in organic amines. The compound interacts with various enzymes and proteins, facilitating the formation of chemically stable bonds under acidic, alkaline, and aqueous conditions . This chemoselective nature makes this compound a valuable reagent in biochemical research and organic synthesis.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by interacting with cellular proteins and enzymes, thereby impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable urea linkages can lead to changes in protein structure and function, ultimately affecting cellular activities . Additionally, this compound’s interactions with cellular components can result in alterations in cell signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its chemoselective interaction with amino groups, leading to the formation of stable urea linkages. This interaction is facilitated by the compound’s ability to form covalent bonds with nucleophilic sites on biomolecules. The stability of these linkages under various conditions allows for the controlled protection and deprotection of amino groups in biochemical reactions . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound remains stable under acidic, alkaline, and aqueous conditions, making it a reliable reagent for long-term biochemical experiments . Prolonged exposure to extreme conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect amino groups without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including respiratory and skin irritation . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form stable urea linkages can influence metabolic flux and metabolite levels in biochemical reactions . Additionally, this compound may affect the activity of enzymes involved in amino acid metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The chemoselective nature of this compound allows it to target specific biomolecules, enhancing its efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in biochemical reactions, as it ensures that this compound interacts with the intended biomolecules.

Biological Activity

2-Methoxyphenyl isocyanate (2-MPIC) is a chemical compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

2-MPIC is characterized by the presence of an isocyanate functional group attached to a methoxy-substituted phenyl ring. Its molecular formula is C₈H₇NO₂, and it has a molecular weight of approximately 151.15 g/mol. The compound exhibits a boiling point of 94.8-95.5 °C at 10 mmHg and a density of 1.122 g/mL at 25 °C .

1. Chemoselective Reagent in Organic Synthesis

One of the notable uses of 2-MPIC is as a chemoselective multitasking reagent in organic synthesis, particularly for the protection and deprotection of amines. The stability of the urea linkage formed during these reactions allows for effective protection under various conditions, including acidic and alkaline environments . This property makes it advantageous for synthesizing complex organic molecules where selective functional group manipulation is required.

2. Respiratory Sensitization and Occupational Health Risks

2-MPIC has been implicated in respiratory sensitization, particularly in occupational settings. A case study highlighted an individual who developed isocyanate-induced asthma after prolonged exposure to isocyanates in an industrial environment. Symptoms included wheezing, nasal obstruction, and excessive mucus production, which were exacerbated by subsequent exposure to allergens such as peanuts . The immune response involved a TH2 profile induction, suggesting that isocyanates can sensitize individuals to other allergens .

3. Toxicological Profile

The toxicological profile of 2-MPIC indicates potential health risks associated with exposure. It is classified as an irritant to the skin and respiratory system, with acute toxicity noted via inhalation and dermal routes . The compound has been shown to cause sensitization and allergic reactions in susceptible individuals, necessitating careful handling in laboratory and industrial settings.

Case Study: Isocyanate-Induced Asthma

A significant case involved a 50-year-old vehicle body painter who developed asthma symptoms linked to isocyanate exposure. The patient experienced respiratory distress shortly after using products containing isocyanates, leading to hospitalization due to severe allergic reactions . This case underscores the importance of monitoring occupational exposure to isocyanates like 2-MPIC and implementing safety measures to prevent sensitization.

Research Findings

Recent studies have focused on the environmental monitoring of isocyanates, including 2-MPIC, using various sampling methods. One study evaluated the performance of filters impregnated with derivatives of 2-methoxyphenyl for detecting airborne isocyanates, demonstrating their effectiveness in long-term sampling scenarios . Such research highlights the need for reliable methods to assess exposure levels in occupational settings.

Summary Table: Key Properties and Biological Activities

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 151.15 g/mol |

| Boiling Point | 94.8-95.5 °C at 10 mmHg |

| Density | 1.122 g/mL at 25 °C |

| Role in Organic Synthesis | Chemoselective reagent for amine protection/deprotection |

| Health Risks | Respiratory sensitization; potential for asthma development |

| Toxicological Classification | Acute toxicity via inhalation; skin irritant |

Scientific Research Applications

Organic Synthesis

Protecting Group in Organic Chemistry

One of the notable applications of 2-methoxyphenyl isocyanate is as a protecting group for amines in organic synthesis. The compound forms stable urea linkages that can protect amino groups during synthetic transformations. This method allows for the selective protection and subsequent deprotection of amines, which is crucial in multi-step organic synthesis. The stability of the urea linkage under various conditions (acidic, alkaline, and aqueous) enhances its utility as a protecting group. This property facilitates the regeneration of free amines after deprotection, making it a valuable tool for chemists .

Environmental Monitoring

Detection of Isocyanates

This compound plays a role in the development of detection techniques for airborne isocyanates. Recent studies have focused on fluorescent reagents that can detect isocyanates in the environment, which is critical for occupational health and safety. The methodologies developed using this compound allow for sensitive detection of harmful isocyanate levels in air samples, helping to prevent respiratory diseases associated with exposure .

Health and Safety Applications

Occupational Health Studies

Research has highlighted the health risks associated with exposure to isocyanates, including this compound. Studies indicate that exposure can lead to respiratory issues such as asthma and bronchitis. For instance, a case study documented an individual developing occupational asthma after prolonged exposure to isocyanates during painting work. This underscores the importance of monitoring and controlling exposure levels in workplaces where these compounds are used .

Material Science

Polyurethane Production

Isocyanates, including this compound, are integral to the production of polyurethane materials. These materials are widely used in various applications such as foams, adhesives, and coatings due to their durability and resistance to chemical degradation. The reactivity of this compound enables the formation of diverse polyurethane structures tailored for specific applications in industries ranging from automotive to construction .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Protecting group for amines |

| Environmental Monitoring | Detection of airborne isocyanates |

| Health Studies | Assessment of respiratory risks |

| Material Science | Production of polyurethanes |

Case Studies

- Amine Protection/Deprotection

- Occupational Health Impact

- Detection Method Development

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Methoxyphenyl isocyanate, and how are spectral assignments validated?

Infrared (IR) and Raman spectroscopy in the range 3500–400 cm⁻¹ are standard methods for structural analysis. Band assignments are validated through conformational analysis and vibrational frequency calculations, which correlate experimental peaks with theoretical modes (e.g., N=C=O stretching at ~2250 cm⁻¹) .

Q. How can the purity of synthesized this compound monomers be determined?

A modified ASTM gas chromatography (GC) method is employed, where isocyanates are derivatized with n-dibutylamine (n-DBA) to form stable ureas. Quantitation of unreacted n-DBA via GC-FID ensures accuracy, avoiding thermal degradation issues common in direct isocyanate analysis .

Q. What are the best practices for handling this compound in air samples to ensure worker safety?

ISO 16702:2007 outlines a validated protocol using 1-(2-Methoxyphenyl)piperazine (MPP) derivatization followed by liquid chromatography (LC) to quantify total organic isocyanate groups. This method minimizes sampling artifacts caused by moisture or amine interference .

Advanced Research Questions

Q. How can mechanistic insights into this compound decarbonylation be obtained experimentally and computationally?

Catalytic decarbonylation using BCl₃·H₂O adducts (Brønsted acid) forms urea or biuret products. Density functional theory (DFT) studies reveal three competitive catalytic cycles, including intermediates such as isocyanic acid (HNCO). Reaction pathways are validated via kinetic isotope effects and substituent studies .

Q. What synthetic strategies enable the conversion of this compound into trifluoromethyl ethers?

Halogen exchange with liquid HF at 100°C converts trichloromethoxy intermediates (derived from chlorination of this compound) into trifluoromethoxy groups. Hydrolysis of the resulting CF₃O-substituted isocyanates yields aromatic amines (e.g., 2-(CF₃O)C₆H₄NH₂) .

Q. How can this compound be utilized in synthesizing heterocyclic compounds like benzoxazolones?

Intramolecular cyclization under BCl₃ catalysis produces 2(3H)-benzoxazolone scaffolds. Optimized conditions (20 mol% BCl₃, 50°C, anhydrous THF) achieve yields >70%. Side products are minimized by controlling stoichiometry and reaction time .

Q. What analytical challenges arise when quantifying trace isocyanate degradation products in complex matrices?

Co-elution of impurities (e.g., unreacted amines or solvents) with n-DBA in GC analysis requires rigorous column conditioning (baking at 250–270°C) and internal standardization. Method validation via spike-recovery experiments ensures specificity .

Q. Methodological Considerations

Q. How do indirect GC methods compare to titration for isocyanate content determination?

Indirect GC offers superior precision (RSD <2%) due to electronic integration, internal standards, and automation. Titration is subjective and limited by single-sample analysis. GC also requires 10x less sample mass for comparable accuracy .

Q. What are the limitations of direct vs. indirect isocyanate analysis in polymer characterization?

Direct GC fails for thermally labile or non-volatile isocyanates (e.g., prepolymers). Indirect methods fix isocyanate content via derivatization, enabling analysis of oligomers and polymers without prior structural knowledge .

Q. How can reaction conditions for this compound be optimized in multi-step syntheses?

Stepwise addition of isocyanate (e.g., 0.3 mmol/6 h) in THF at 50°C under N₂ prevents side reactions. Recrystallization from cyclohexane/EtOAc (3:7) improves purity (40% yield, mp 267–268°C) .

Q. Data Reliability & Reporting

Q. What critical methodological details are often underreported in isocyanate studies, and how can this be addressed?

Missing data on sample handling (e.g., derivatization time, humidity control) and QA/QC protocols (e.g., recovery rates) limit reproducibility. Journals should mandate supplementary data submissions for raw and corrected chromatograms .

Q. How can researchers ensure the reliability of DFT-predicted mechanisms for isocyanate reactions?

Validate computational models with experimental kinetic data (e.g., Arrhenius parameters) and isotopic labeling. Sensitivity analysis identifies dominant pathways, while benchmarking against known systems (e.g., methyl isocyanate pyrolysis) confirms accuracy .

Comparison with Similar Compounds

Comparison with Structurally Similar Isocyanates

Ortho-Substituted Phenyl Isocyanates

Table 1: Key Properties of Ortho-Substituted Phenyl Isocyanates

- Electronic Effects : The methoxy group in this compound is electron-donating, reducing the electrophilicity of the –NCO group compared to electron-withdrawing substituents (e.g., –Cl in 5-chloro-2-methylphenyl isocyanate). This difference impacts reaction rates in nucleophilic additions .

- Conformational Flexibility : this compound exhibits three conformers due to the –NCO group’s rotation, whereas 2-methoxyphenyl isothiocyanate (–NCS analog) has only two conformers .

Methoxy-Substituted Isocyanates

Table 2: Methoxy Derivatives of Phenyl Isocyanates

- Steric and Electronic Modulation : The methoxy group’s position and additional functional groups (e.g., ester in 2-(methoxycarbonyl)phenyl isocyanate) alter steric hindrance and electronic effects, directing reactivity toward specific targets .

Comparison with Diisocyanates and Oligomers

Hexamethylene Diisocyanate (HDI) and Derivatives

Table 3: Diisocyanates vs. This compound

- Reactivity: Monoisocyanates like this compound react stoichiometrically with amines or alcohols to form ureas/urethanes. In contrast, diisocyanates (e.g., HDI) undergo polymerization, forming polyurethanes with tunable mechanical properties .

- Hazard Profile: Monoisocyanates generally exhibit lower volatility and acute toxicity compared to diisocyanates, which are sensitizers and require stringent workplace monitoring .

Unique Reactivity of this compound

- Decarbonylation : Under BCl₃ catalysis, this compound undergoes decarbonylation to form ureas or benzoxazolones, a pathway less common in aliphatic isocyanates .

- Electrophilic Substitution : The methoxy group directs electrophilic attacks to the para position, enabling regioselective functionalization .

Properties

IUPAC Name |

1-isocyanato-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVCZZADQDCIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061025 | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-87-8 | |

| Record name | 2-Methoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.